CAL-B Lipase Enantioselectivity: (S)-Methoxyisopropyl Acetate Exhibits E = 47–110 Discrimination in Enzymatic Hydrolysis
In a head-to-head kinetic study, Candida antarctica lipase B (CAL-B) catalyzed the enantioselective hydrolysis of racemic (R/S)-1-methoxy-2-propyl-acetate at pH 7.0 across 30–60 °C [1]. The enantiomeric ratio (E value), which quantifies the enzyme's ability to discriminate between the (R)- and (S)-enantiomers during hydrolysis, ranged from 47 to 110, with highest selectivity observed at lower temperatures [1]. This E value directly measures the relative rate of hydrolysis: when E = 47, the faster-reacting enantiomer is consumed 47 times more rapidly than the slower one; when E = 110, the discrimination is 110-fold. The enthalpic contribution to this enantiomeric differentiation was quantified as ΔR–SΔH‡° = 21.2 kJ mol⁻¹, with an additional entropic contribution of –T·ΔR–SΔS‡° = 9.7 kJ mol⁻¹ at 30 °C [1]. These thermodynamic parameters provide a molecular-level explanation for why (S)-methoxyisopropyl acetate can be obtained in high enantiomeric purity through enzymatic resolution: the substantial energy difference between the diastereomeric enzyme-substrate transition states ensures preferential conversion of one enantiomer while the other remains largely unreacted [1].
| Evidence Dimension | Enantiomeric ratio (E) in CAL-B-catalyzed hydrolysis of racemic 1-methoxy-2-propyl-acetate |
|---|---|
| Target Compound Data | E = 47–110 (temperature-dependent; highest at lower temperatures, 30 °C); ΔR–SΔH‡° = 21.2 kJ mol⁻¹; –T·ΔR–SΔS‡° = 9.7 kJ mol⁻¹ |
| Comparator Or Baseline | Racemic (R/S)-1-methoxy-2-propyl-acetate as substrate; both enantiomers compete for the same enzyme active site; the E value quantifies the ratio of specificity constants (kcat/KM) for the two enantiomers |
| Quantified Difference | Up to 110-fold rate preference; 21.2 kJ mol⁻¹ differential transition state energy favoring selective hydrolysis of one enantiomer over the other |
| Conditions | Candida antarctica lipase B (CAL-B), pH 7.0, 30–60 °C, initial substrate concentration 0.05–1.5 M, ping-pong bi-bi kinetic model validated by time-course measurements |
Why This Matters
The E value of 47–110 provides a directly measurable, quantitative basis for selecting the (S)-enantiomer as a resolved product from enzymatic kinetic resolution: high E values translate to high enantiomeric purity of the recovered (S)-acetate at practical conversion levels, enabling cost-effective production of enantiopure material for downstream stereospecific synthesis.
- [1] Berendsen, W.R.; Gendrot, G.; Resnick, S.; Reuss, M. Kinetic modeling of lipase catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate as a model reaction for production of chiral secondary alcohols. J. Biotechnol. 2006, 121 (2), 213–226. DOI: 10.1016/j.jbiotec.2005.07.006 View Source
